N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, an imidazole ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the p-tolyl group. The next step involves the formation of the thioether linkage, which connects the imidazole ring to the ethyl chain. Finally, the trifluoromethylbenzamide moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-chlorobenzamide
- N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide
- N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-nitrobenzamide
Uniqueness
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in pharmaceutical and industrial applications.
Properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-2-4-14(5-3-13)17-12-25-19(26-17)28-11-10-24-18(27)15-6-8-16(9-7-15)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUMDUXGBDOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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